molecular formula C16H9N3O3 B2845016 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 98986-45-9

3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2845016
CAS No.: 98986-45-9
M. Wt: 291.266
InChI Key: OYZQXNFMBINFRI-UHFFFAOYSA-N
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Description

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a sophisticated heterocyclic organic compound that integrates a coumarin (2H-chromen-2-one) core with a 1,3,4-oxadiazole ring bearing a terminal pyridyl substituent. This molecular architecture is the subject of active investigation in several scientific fields. In anticancer research, this compound is studied based on the recognized potential of 1,3,4-oxadiazole derivatives to act through mechanisms such as the inhibition of key enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are crucial for cancer cell proliferation . The coumarin moiety further enhances its bioactivity profile, making it a promising candidate for the development of novel chemotherapeutic agents . Beyond its biological potential, this compound is a valuable building block in materials science. Its rigid, planar structure and ability to engage in 'head-to-head' stacking interactions in the solid state make it an excellent ligand for constructing coordination polymers and Metal-Organic Frameworks (MOFs) . These properties are exploited to create functional materials with potential applications in catalysis, gas storage, and molecular magnetism. The compound's polymorphic behavior, where it can crystallize in multiple distinct forms, is also a key area of study for understanding solid-state properties and crystal engineering . This product is intended for research and further chemical characterization. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O3/c20-16-12(9-11-3-1-2-4-13(11)21-16)15-19-18-14(22-15)10-5-7-17-8-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZQXNFMBINFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the chromenone and pyridine moieties. One common method involves the reaction of 2-(pyridin-4-yl)hydrazinecarboxamide with 2-hydroxybenzaldehyde to form the intermediate hydrazone, which is then cyclized to form the oxadiazole ring . The reaction conditions often include the use of acetic acid as a catalyst and heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings demonstrate notable antimicrobial properties. Studies have shown that derivatives of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exhibit efficacy against various bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival. For instance, certain derivatives have shown activity against breast cancer and leukemia cell lines, indicating potential for further development as an anticancer agent.

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of oxadiazole-containing compounds. This compound has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Fluorescent Materials

The unique structure of this compound allows it to be used in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and biological imaging.

Sensors

Due to its chemical properties, this compound can also serve as a sensor for detecting specific ions or molecules in solution. Research has demonstrated its capability to selectively bind metal ions, which can be utilized in environmental monitoring and analytical chemistry.

Research Tool

The compound serves as a versatile research tool in various biochemical assays. Its ability to interact with biological targets makes it useful in studying enzyme activities and cellular responses under different conditions. Furthermore, its derivatives can be synthesized to explore structure-activity relationships (SAR) that inform drug design.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityIUCrData Demonstrated effectiveness against resistant bacterial strains.
Anticancer PotentialChemDiv Induced apoptosis in leukemia cell lines; potential for further development.
Anti-inflammatory EffectsPubChem Inhibited key inflammatory mediators in vitro; promising for inflammatory diseases.
Fluorescent MaterialsResearch Journal Exhibited strong fluorescence; potential use in OLEDs and imaging applications.
SensorsMaterial Science Journal Selectively detected metal ions; applicable in environmental monitoring.

Mechanism of Action

The mechanism of action of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3-(5-Phenyl-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One

  • Structural Difference : Replaces pyridin-4-yl with a phenyl group.
  • Polymorphism : Exhibits three polymorphic forms compared to two for the pyridinyl analog, suggesting greater conformational flexibility in the phenyl derivative .
  • Biological Activity : Both compounds were studied for anticancer activity, but differences in substituent electronics (phenyl vs. pyridinyl) may influence target binding. The pyridinyl group’s nitrogen could enhance interactions with biological receptors via hydrogen bonding or π-stacking .

6-Bromo-3-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]-2H-Chromen-2-One

  • Structural Modifications : Incorporates bromine on the coumarin ring and a 4-chlorophenyl group on the oxadiazole.
  • Application : Screened as a bioactive compound, highlighting the role of halogen substituents in enhancing binding affinity to hydrophobic enzyme pockets .

3-(5-Sulfanyl-1,3,4-Oxadiazol-2-yl)-2H-Chromen-2-One Derivatives

  • Structural Features : Replaces pyridin-4-yl with sulfanyl (-SH) and triazinyl groups.
  • Biological Activity : Demonstrates broad-spectrum antimicrobial activity (MIC: 8–64 μg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, unlike the pyridinyl analog, which is primarily studied for anticancer applications. The sulfanyl-triazine moiety likely disrupts microbial enzyme function via thiol interactions .

Cobalt Complex with Pyridinyl-Oxadiazole Ligands

  • Coordination Chemistry: The pyridinyl group in 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one enables metal coordination, as seen in the cobalt complex [Co(POA)₂(H₂O)₄]·H₂O. This property is absent in non-pyridinyl analogs and could be exploited in metallodrug design .

Key Research Findings and Data Tables

Structure-Activity Relationships (SAR)

  • Pyridinyl vs.
  • Sulfanyl-Triazine Moieties : Introduce reactive thiol groups and planar triazine rings, favoring microbial enzyme inhibition over anticancer mechanisms.

Biological Activity

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a compound that combines the oxadiazole and chromenone moieties, both known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H9N3O3. The structure features a chromenone core attached to an oxadiazole ring substituted with a pyridine group. This unique arrangement contributes to its biological efficacy.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For example:

  • Cell Lines Tested : Non-small cell lung carcinoma (H157), estrogen-receptor negative breast (BT20), colorectal (DLD-1), and chronic myeloid leukemia (K562).
  • Mechanism : The compound activates the JNK signaling pathway, which is crucial for apoptosis induction. It alters the expression of Bcl-2 family proteins and initiates caspase-dependent pathways leading to cell death .

Antimicrobial and Antifungal Properties

The oxadiazole moiety has been extensively studied for its antimicrobial activity. Compounds similar to this compound have demonstrated:

  • Antimicrobial Activity : Effective against various bacterial strains and fungi.
  • Mechanism : Interaction with microbial enzymes or disruption of cell membrane integrity .

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. The compound shows promising anti-inflammatory activity by inhibiting key inflammatory mediators:

  • Cytokine Production : Reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Pathway Inhibition : Suppression of NF-kB signaling pathway .

Structure Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Oxadiazole RingEnhances anticancer and antimicrobial properties
Pyridine SubstitutionImproves solubility and bioavailability
Chromenone CoreContributes to apoptosis induction

Case Studies

Several studies have focused on the biological activities of related compounds:

  • Study on Anticancer Activity :
    • Objective : Evaluate the efficacy of oxadiazole derivatives in cancer treatment.
    • Findings : Significant reduction in cell viability across multiple cancer cell lines with IC50 values ranging from 10 to 50 µM.
  • Antimicrobial Testing :
    • Objective : Assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Findings : The compound exhibited minimum inhibitory concentrations (MIC) as low as 25 µg/mL against certain pathogens .

Q & A

Q. What are the primary synthetic routes for 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one?

The compound is synthesized via two main pathways:

  • Oxidative cyclization of acylhydrazones : Acylhydrazones derived from chromen-2-one precursors undergo cyclization using iodobenzenediacetate in CH₂Cl₂ to form the oxadiazole ring .
  • Triazine-based coupling : Reaction of 2,4,6-trichloro-1,3,5-triazine with 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one, followed by condensation with heterocyclic amines or alcohols (e.g., 8-hydroxyquinoline) to introduce functional groups . Methodological Tip: Monitor reaction progress via TLC (toluene:acetone, 9:1) and optimize pH using potassium bicarbonate for triazine coupling .

Q. Which analytical techniques are used for structural characterization?

Key methods include:

  • Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity, IR for functional group identification (e.g., C=O, C=N) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles with high precision (mean ΔC-C = 0.002 Å) .
  • Elemental analysis : Validates molecular formula (e.g., C, H, N, S content) .

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